molecular formula C9H10N2O B12674273 2,3-Dihydro-2-methyl-4(1H)-quinazolinone CAS No. 54764-01-1

2,3-Dihydro-2-methyl-4(1H)-quinazolinone

Cat. No.: B12674273
CAS No.: 54764-01-1
M. Wt: 162.19 g/mol
InChI Key: PPEWCSSFVFQSCD-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methyl-4(1H)-quinazolinone is an organic compound with the molecular formula C10H11NO It belongs to the class of quinazolinones, which are bicyclic compounds containing a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-2-methyl-4(1H)-quinazolinone can be synthesized through various methods. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of o-aminobenzylamine with acetic anhydride, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydro-2-methyl-4(1H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a scaffold for the development of biologically active compounds.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-2-methyl-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-4(1H)-quinazolinone: Lacks the methyl group at the 2-position.

    2-Methylquinazolin-4(3H)-one: Has a different hydrogenation state.

    Quinazolin-4(3H)-one: The parent compound without any substitutions.

Uniqueness

2,3-Dihydro-2-methyl-4(1H)-quinazolinone is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro structure make it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.

Properties

CAS No.

54764-01-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C9H10N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-6,10H,1H3,(H,11,12)

InChI Key

PPEWCSSFVFQSCD-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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